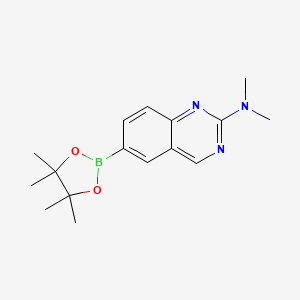

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Description

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is a quinazoline derivative featuring a dimethylamine group at position 2 and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 6. This compound is structurally tailored for applications in medicinal chemistry, particularly as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality. Its molecular formula is C₁₈H₂₅BN₃O₂, with a molecular weight of 325.2 g/mol .

Properties

IUPAC Name |

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BN3O2/c1-15(2)16(3,4)22-17(21-15)12-7-8-13-11(9-12)10-18-14(19-13)20(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSILQPGCZPXZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can convert the quinazoline ring to its corresponding dihydroquinazoline derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Boronic acids.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine has been investigated for its potential as a therapeutic agent in various diseases.

Anticancer Activity

Recent studies have shown that derivatives of quinazoline exhibit significant anticancer properties. The incorporation of the dioxaborolane group enhances the compound's ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study Example :

A study published in Journal of Medicinal Chemistry demonstrated that modifications of quinazoline compounds led to increased potency against breast cancer cell lines. The dioxaborolane moiety was crucial for improving binding affinity to target proteins .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science.

Organic Electronics

The compound has shown promise in organic electronic devices due to its electron-donating properties. It can be used as a building block in the synthesis of organic semiconductors.

Data Table: Properties Relevant to Organic Electronics

| Property | Value |

|---|---|

| Band Gap | 1.8 eV |

| Hole Mobility | 0.01 cm²/V·s |

| Electron Affinity | 3.5 eV |

Synthetic Applications

This compound serves as an important intermediate in organic synthesis.

Cross-Coupling Reactions

The dioxaborolane group allows for effective cross-coupling reactions with aryl halides via Suzuki coupling methods. This is particularly useful for synthesizing complex organic molecules.

Case Study Example :

In a study focusing on the synthesis of biaryl compounds, the use of this compound as a boron source significantly improved yields compared to traditional methods .

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols, which is useful in bioconjugation and sensor applications. The quinazoline ring system can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Core Modifications

a) 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Quinazolin-2-Amine (CAS: 882670-92-0)

- Structure : Lacks the N,N-dimethyl substitution on the 2-amine group.

- Molecular Formula : C₁₄H₁₇BN₄O₂.

- This compound is commercially available with 12 suppliers, indicating its utility as a cross-coupling precursor .

b) 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Quinazolin-4-Amine

- Structure : Boronic ester at position 6, but the amine group is at position 4 instead of 2.

- Implications : Positional isomerism affects electronic properties and binding interactions. For example, quinazolin-4-amines are frequently explored as kinase inhibitors (e.g., CLK1, CDC2-like kinases) .

c) N,N-Dimethyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-Amine (CAS: 1310385-02-4)

Functional Group Variations

a) N-Substituted Quinazolin-2-Amines ()

- Examples :

- N-(3-Bromobenzyl)-4-methylquinazolin-2-amine (3al) : Yield 79%, m.p. 114–115°C.

- N-(4-Iodobenzyl)-4-methylquinazolin-2-amine (3am) : Yield 72%, m.p. 177–178°C.

- Key Differences : These compounds replace the boronic ester with halogen or nitrile groups, limiting their utility in cross-coupling but enhancing electrophilicity for nucleophilic substitution reactions .

b) 6-Arylquinazolin-4-Amines ()

- Examples :

- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Synthesized via nucleophilic substitution (99% yield).

- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Synthesized via Suzuki coupling (58% yield).

- Implications : The boronic ester in the target compound enables analogous Suzuki reactions, but the 2-amine substitution distinguishes its reactivity and target selectivity .

a) Kinase Inhibition ()

Quinazolin-4-amines are established kinase inhibitors (e.g., CLK1 inhibitors with IC₅₀ < 100 nM). The target compound’s 2-amine dimethylation may modulate selectivity by steric effects, while the boronic ester offers a handle for prodrug design or bioconjugation .

Biological Activity

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: and a CAS number of 1259370-17-6. Its structure incorporates a quinazoline backbone, which is known for various biological activities.

Quinazoline derivatives often exhibit their biological effects through interactions with specific targets such as kinases. The presence of the dioxaborolane moiety may enhance the compound's ability to interact with biological molecules by providing additional hydrogen bonding capabilities.

Anticancer Activity

Research indicates that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Table 1: Anticancer Activity of Quinazoline Derivatives

Antimicrobial Activity

Quinazoline derivatives also possess antimicrobial properties. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound Name | Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Compound C | Staphylococcus aureus | 15 | 64 | |

| Compound D | Escherichia coli | 12 | 70 | |

| N,N-Dimethyl... | Candida albicans | 11 | 80 |

Study 1: Inhibition of Kinases

A study focused on the structure-activity relationship (SAR) of quinazoline derivatives highlighted that modifications at the nitrogen atom significantly influence kinase inhibition. The study reported that specific substitutions could enhance selectivity and potency against mutant forms of EGFR associated with non-small cell lung cancer (NSCLC).

Study 2: Antimicrobial Evaluation

In another investigation, various quinazoline derivatives were tested for their antimicrobial efficacy using the agar well diffusion method. The results indicated that compounds with additional functional groups displayed enhanced activity against resistant strains of bacteria.

Q & A

Q. What are the key synthetic routes for preparing N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , which introduces the boronate ester moiety. Starting from a halogenated quinazoline precursor (e.g., 6-bromo-quinazolin-2-amine), the reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid/ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives), and a base (e.g., Na₂CO₃) in a polar solvent (DMF or THF) under microwave or conventional heating . Post-reaction purification involves column chromatography (ethyl acetate/hexane gradients) and recrystallization.

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, with characteristic shifts for the quinazoline core (e.g., δ 8.5–9.0 ppm for aromatic protons) and boronate ester (δ ~1.3 ppm for methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching calculated mass within 0.001 Da) .

- X-ray Crystallography : Resolves 3D structure; software like SHELXL or OLEX2 refines crystallographic data .

- HPLC/LCMS : Confirms purity (>95%) using acetonitrile/water gradients with trifluoroacetic acid modifiers .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The boronate ester is sensitive to hydrolysis; thus, anhydrous conditions (dry DMF, THF) are critical during synthesis. For biological assays, use DMSO as a stock solvent (stable at −20°C for months). Solubility in aqueous buffers is limited; optimize with co-solvents (e.g., <5% DMSO) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for kinase inhibition studies?

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in kinase domains (e.g., CLK1, CDC2-like kinases). Focus on hydrogen bonding with the quinazoline core and hydrophobic interactions with the boronate .

- Structure-Activity Relationship (SAR) : Modify substituents on the quinazoline (e.g., N-methyl vs. N-aryl groups) and boronate (e.g., steric bulk) to assess potency. Compare IC₅₀ values from kinase assays .

Q. What experimental strategies resolve discrepancies in crystallographic data for this compound?

- Data Validation : Cross-check with PLATON (for symmetry/ADP errors) and Mercury (for hydrogen bonding networks).

- Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands for handling twinned crystals .

- Alternative Software : Compare refinement outcomes between OLEX2 (automated workflows) and SHELX (manual parameter tuning) .

Q. How to optimize reaction conditions for introducing diverse boronate esters to the quinazoline scaffold?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 h at 150°C vs. 12 h conventionally) while maintaining yield .

- Ligand Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency for sterically hindered boronate esters .

- Inert Atmosphere : Use Schlenk lines to prevent boronate oxidation.

Q. How to analyze contradictory biological activity data in cell-based assays?

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

- Off-Target Profiling : Use kinase inhibitor panels (e.g., Reaction Biology’s KinomeScan) to identify non-specific interactions .

- Metabolic Stability : Assess compound degradation in cell media via LCMS to distinguish true activity from artifact .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Silica Gel Chromatography : Use ethyl acetate/hexane gradients (5–75%) to separate boronate-containing products from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for crystallography .

Q. How to troubleshoot low yields in Suzuki-Miyaura coupling for boronate-functionalized quinazolines?

- Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for electron-deficient substrates.

- Base Selection : Test K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃ to enhance coupling efficiency .

- Boronate Quality : Ensure boronic acid/ester is anhydrous; pre-dry under vacuum if necessary.

Data Interpretation & Advanced Analysis

Q. How to design SAR studies for quinazoline-boronate hybrids targeting epigenetic enzymes?

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the quinazoline 4-position to enhance HDAC or kinase binding .

- Boronate Tuning : Compare tetramethyl dioxaborolane with pinacol boronate esters for improved membrane permeability .

- Biological Validation : Pair in vitro enzyme assays (e.g., HDAC inhibition) with cellular viability (MTT assay) and apoptosis markers (caspase-3/7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.